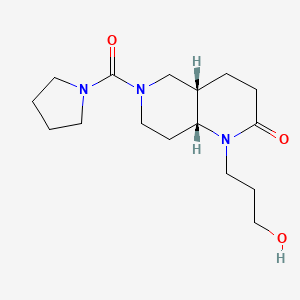
2-iodo-N-(2-methylquinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an iodine atom and a quinoline moiety, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-methylquinolin-8-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Furthermore, it has been reported to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it has been shown to exhibit several pharmacological activities. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and survival. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell division. Moreover, it has been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 2-iodo-N-(2-methylquinolin-8-yl)benzamide in lab experiments include its high purity and stability, which makes it easy to handle and store. Additionally, its synthesis method is relatively simple and can be optimized to improve yield and purity. However, its limitations include its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
Several future directions for the research on 2-iodo-N-(2-methylquinolin-8-yl)benzamide can be identified. Firstly, further studies are needed to elucidate its mechanism of action and its molecular targets. Secondly, its potential applications in drug development should be explored further, including its use as a chemotherapeutic agent or as an antimicrobial agent. Additionally, its pharmacokinetics and toxicity should be studied in more detail to determine its safety and efficacy in vivo. Moreover, its potential applications in other fields, such as materials science and catalysis, should be investigated. Finally, the synthesis method of this compound should be optimized further to improve yield and purity and to reduce the use of hazardous chemicals.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and to optimize its synthesis method.
Synthesis Methods
The synthesis of 2-iodo-N-(2-methylquinolin-8-yl)benzamide involves the reaction between 2-methylquinoline-8-amine and 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product. This synthesis method has been optimized and reported in several scientific publications, and the yield and purity of the product can be improved by using different reaction conditions.
Scientific Research Applications
2-iodo-N-(2-methylquinolin-8-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been reported to have antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Moreover, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which makes it a promising candidate for drug development.
properties
IUPAC Name |
2-iodo-N-(2-methylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O/c1-11-9-10-12-5-4-8-15(16(12)19-11)20-17(21)13-6-2-3-7-14(13)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWWORFYPTFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3I)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361849.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361856.png)

![6-[(diethylamino)methyl]-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5361883.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5361891.png)
![N,N,4-trimethyl-3-(2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5361901.png)

![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5361916.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide](/img/structure/B5361920.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361933.png)
![3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5361934.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B5361942.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5361946.png)
